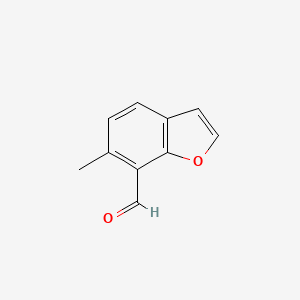

6-Methylbenzofuran-7-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8O2 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

6-methyl-1-benzofuran-7-carbaldehyde |

InChI |

InChI=1S/C10H8O2/c1-7-2-3-8-4-5-12-10(8)9(7)6-11/h2-6H,1H3 |

InChI Key |

YQDYIZXCODMUGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CO2)C=O |

Origin of Product |

United States |

Reaction Chemistry and Synthetic Transformations of 6 Methylbenzofuran 7 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 6-Methylbenzofuran-7-carbaldehyde is a key site for chemical modification. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and it can participate in a range of condensation, reduction, and oxidation reactions.

Nucleophilic Addition Reactions

The most fundamental reaction of the aldehyde group is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate after the rehybridization of the carbon from sp² to sp³. ugm.ac.id This alkoxide intermediate is then typically protonated to yield an alcohol. ugm.ac.id

The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones due to reduced steric hindrance and greater polarization of the carbonyl group. ugm.ac.id For this compound, this reaction provides a direct pathway to introduce a variety of substituents at the 7-position. For example, the addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would lead to the formation of secondary alcohols.

The general mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophile (:Nu⁻) adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.

Protonation: An acid source in the reaction mixture protonates the negatively charged oxygen atom to yield the final alcohol product. masterorganicchemistry.com

| Reaction Type | Nucleophile | Reagents | Product |

| Organometallic Addition | Carbanion (e.g., CH₃⁻) | 1. CH₃MgBr (Grignard) or CH₃Li2. H₃O⁺ (workup) | 1-(6-Methylbenzofuran-7-yl)ethanol |

| Cyanohydrin Formation | Cyanide (CN⁻) | 1. NaCN2. H⁺ | 2-Hydroxy-2-(6-methylbenzofuran-7-yl)acetonitrile |

Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group, catalyzed by a weak base such as an amine. wikipedia.orgsigmaaldrich.com This reaction is a powerful tool for carbon-carbon bond formation and typically results in an α,β-unsaturated product after a dehydration step. sigmaaldrich.com

For this compound, a Knoevenagel condensation would involve its reaction with an active methylene compound like malonic acid, diethyl malonate, or malononitrile (B47326) in the presence of a base like piperidine (B6355638) or pyridine (B92270). wikipedia.org The reaction proceeds through the formation of a nucleophilic enolate from the active methylene compound, which then attacks the aldehyde. Subsequent dehydration yields the condensed product. youtube.com The Doebner modification uses pyridine as a solvent and a reactant with a carboxylic acid group, like malonic acid, which often leads to decarboxylation following the condensation. wikipedia.org

| Reaction | Active Methylene Compound | Catalyst/Conditions | Product |

| Knoevenagel Condensation | Diethyl malonate | Piperidine, Ethanol, Reflux | Diethyl 2-((6-methylbenzofuran-7-yl)methylene)malonate |

| Doebner Modification | Malonic acid | Pyridine, Reflux | 3-(6-Methylbenzofuran-7-yl)acrylic acid |

Reduction to Primary Alcohols and Further Transformations

Aldehydes are readily reduced to primary alcohols. masterorganicchemistry.com A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comnumberanalytics.com This reagent is a convenient source of hydride ions (H⁻) and effectively reduces aldehydes and ketones while typically not affecting less reactive functional groups like esters or amides. masterorganicchemistry.com The reaction is generally performed in a protic solvent like methanol (B129727) or ethanol. numberanalytics.com

The reduction of this compound with sodium borohydride would yield (6-Methylbenzofuran-7-yl)methanol. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent. masterorganicchemistry.com This primary alcohol can serve as a versatile intermediate for further transformations, such as conversion to halides or ethers.

| Reaction | Reagent | Solvent | Product |

| Aldehyde Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (6-Methylbenzofuran-7-yl)methanol |

Oxidation Reactions

The aldehyde group can be easily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective. Milder, more selective methods are also available. For instance, the oxidation of aromatic aldehydes to the corresponding benzoic acids can be achieved using reagents like potassium persulfate in the presence of pyridine. organic-chemistry.org

Oxidation of this compound would produce 6-Methylbenzofuran-7-carboxylic acid. This carboxylic acid derivative is a valuable synthetic intermediate, for example, in the synthesis of amides or esters.

| Reaction | Reagent(s) | Conditions | Product |

| Aldehyde Oxidation | Potassium Permanganate (KMnO₄) | Basic, followed by acid workup | 6-Methylbenzofuran-7-carboxylic acid |

| Aldehyde Oxidation | Potassium Persulfate (K₂S₂O₈), Pyridine | Mild conditions | 6-Methylbenzofuran-7-carboxylic acid |

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Ring System

The benzofuran ring is an aromatic system that can undergo electrophilic aromatic substitution. chemicalbook.comnumberanalytics.com The regioselectivity of this reaction is governed by the inherent electronic properties of the benzofuran system and the directing effects of the substituents already present on the ring.

Regioselective Functionalization and Substituent Effects

In an unsubstituted benzofuran, electrophilic attack preferentially occurs at the C2 position of the furan (B31954) ring, as this leads to a more stable cationic intermediate (a sigma complex) that is stabilized by the adjacent benzene (B151609) ring. stackexchange.comechemi.com If the C2 position is blocked, substitution may occur at C3. chemicalbook.com

In this compound, the furan ring positions (C2 and C3) are unsubstituted and remain the most likely sites for initial electrophilic attack. However, the substituents on the benzene ring—a methyl group at C6 and an aldehyde at C7—exert their own directing effects, which become relevant if substitution is forced onto the benzene portion of the molecule.

Methyl Group (at C6): The methyl group is an activating, ortho-, para-directing group due to hyperconjugation and inductive effects. It would direct incoming electrophiles to the C5 position (ortho) and the C4 position (para).

Aldehyde Group (at C7): The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature. It would direct incoming electrophiles to the C5 position (meta).

Considering these combined effects, if electrophilic substitution were to occur on the benzene ring, the C5 position is strongly favored as it is ortho to the activating methyl group and meta to the deactivating aldehyde group. The C4 position is also activated (para to the methyl group) but is likely a minor product compared to substitution at C5. Therefore, reactions like nitration or halogenation would be expected to primarily yield the 5-substituted derivative, assuming conditions are harsh enough to overcome the preference for substitution on the furan ring.

| Reaction | Reagent(s) | Predicted Major Product(s) (on Benzene Ring) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 6-Methyl-5-nitrobenzofuran-7-carbaldehyde | C5 is ortho to activating -CH₃ and meta to deactivating -CHO. |

| Bromination | Br₂, FeBr₃ | 5-Bromo-6-methylbenzofuran-7-carbaldehyde | C5 is ortho to activating -CH₃ and meta to deactivating -CHO. |

Halogenation and Subsequent Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The introduction of a halogen atom onto the this compound framework provides a chemical handle for subsequent transition metal-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon bond formation.

Halogenation:

Electrophilic aromatic substitution on the benzofuran ring is a common method for introducing halogens. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the benzene ring. In this compound, the substituents are the furan oxygen, a 6-methyl group, and a 7-formyl group. The furan oxygen and the alkyl group are activating, ortho-, para-directing groups, while the formyl group is a deactivating, meta-directing group. organicchemistrytutor.comlibretexts.orgunizin.orgualberta.cauci.edu The most activated position on the benzene ring susceptible to electrophilic attack would be C4, which is ortho to the activating methyl group and para to the strongly activating furan oxygen atom. Therefore, halogenation, for instance with bromine (Br₂) or N-bromosuccinimide (NBS), is expected to yield primarily 4-bromo-6-methylbenzofuran-7-carbaldehyde. While direct literature on this specific substrate is limited, studies on similar benzofuran systems confirm that halogenation is a viable strategy to prepare precursors for cross-coupling. researchgate.net

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. beilstein-journals.orgnih.govyoutube.com The hypothetical 4-bromo-6-methylbenzofuran-7-carbaldehyde could be coupled with various aryl or vinyl boronic acids or their esters to introduce new substituents at the C4 position. A typical reaction involves a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand, and a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃ in a solvent system like toluene (B28343), dioxane, or DMF/water. For instance, the Suzuki coupling of 4-bromothiophene-2-carbaldehyde with arylboronic acids has been successfully demonstrated, highlighting the applicability of this reaction to heterocyclic aldehydes. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 100 |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 |

Heck Reaction:

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. chinesechemsoc.orgchinesechemsoc.orgacs.org A halogenated this compound could undergo a Heck reaction with various alkenes, such as acrylates or styrenes, to append a vinyl group. Common catalysts include Pd(OAc)₂, often used with phosphine ligands, and a base such as triethylamine (B128534) (NEt₃) or sodium acetate (B1210297) (NaOAc). A recent study reported a palladium-catalyzed direct arylation and ring closure of benzofurans with aryl iodides, proceeding through a Heck-type oxyarylation mechanism, which underscores the utility of such reactions on the benzofuran core. acs.org

Transformations Involving Furan Ring Opening Mechanisms

While the benzofuran ring system is generally stable, it can undergo ring-opening reactions under specific conditions, providing a pathway to highly functionalized phenolic compounds. Nickel-catalyzed reactions have recently emerged as a powerful method for the cleavage of the otherwise inert C(2)-O bond in the furan ring of benzofurans. chinesechemsoc.orgchinesechemsoc.orgacs.orgresearchgate.netacs.org

This transformation can be achieved using various nickel catalysts in combination with reducing agents like silanes or under reductive conditions with alkyl halides. chinesechemsoc.orgchinesechemsoc.orgacs.orgacs.org For example, the reaction of a benzofuran with a silane (B1218182) in the presence of a nickel catalyst can lead to the formation of an ortho-vinylphenol derivative. The proposed mechanism involves a formal C–O bond activation through a Ni–H insertion and subsequent β-O elimination, rather than direct oxidative addition of nickel into the C–O bond. acs.orgacs.org Applying this methodology to this compound would be expected to produce a substituted ortho-(1-propenyl)phenol, a valuable synthetic intermediate. The reaction conditions can be tuned to control the divergent formation of various ortho-substituted phenol (B47542) derivatives. acs.orgacs.org

Generation and Synthetic Utility of Benzofuran-Derived Dianions

The generation of anionic species from benzofurans provides a route for introducing substituents via reaction with electrophiles. The most acidic proton on an unsubstituted benzofuran is at the C2 position. Treatment of a benzofuran with a strong base, such as lithium di-isopropylamide (LDA) or butyllithium (B86547) (BuLi), typically results in deprotonation at C2 to form a lithiated intermediate. rsc.org

In the case of this compound, the presence of the aldehyde group complicates this transformation. While the C2 proton remains the most acidic on the ring, strong organolithium bases could potentially react with the aldehyde carbonyl group. However, studies on related benzofuran systems have shown that lithiation at C2 is a common pathway. rsc.org For benzofurans with a free C2 position, lithiation preferentially occurs there. If the C2 position is blocked, metallation may not occur or may happen at a different site. rsc.org To avoid potential anion migration from other positions to the more stable C2 anion, a protecting group, such as a trimethylsilyl (B98337) (TMS) group, can be installed at the C2 position. researchgate.net

Assuming selective lithiation at C2 could be achieved, the resulting 2-lithio-6-methylbenzofuran-7-carbaldehyde would be a potent nucleophile. This intermediate could react with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, or silyl (B83357) chlorides, to install a substituent at the C2 position. However, it is also noted that in some benzofuran systems, lithiation can lead to ring-opening to form acetylenic phenols. rsc.orgnih.gov The stability of the lithiated species derived from this compound would need to be experimentally determined.

Derivatization Strategies for this compound (e.g., to amides, esters, imines)

The aldehyde functional group in this compound is a versatile handle for a range of synthetic transformations, including the formation of imines, esters, and amides.

Imines:

Imines, or Schiff bases, are readily synthesized through the condensation reaction of an aldehyde with a primary amine. beilstein-journals.org This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. organic-chemistry.org this compound can be reacted with a wide variety of primary amines (aliphatic or aromatic) to produce the corresponding imine derivatives. Microwave-assisted, solvent-free methods have also been developed for efficient imine synthesis. nih.gov

Table 2: General Methods for Imine Synthesis from Aldehydes

| Amine | Catalyst/Conditions | Solvent | Outcome |

|---|---|---|---|

| Primary Aromatic/Aliphatic Amine | Acid catalyst (e.g., p-TsOH) | Toluene, Reflux with Dean-Stark trap | Imine |

Esters:

The conversion of the aldehyde to an ester is a two-step process. First, the aldehyde must be oxidized to the corresponding carboxylic acid, 6-methylbenzofuran-7-carboxylic acid. Various oxidizing agents can be employed for this purpose, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or greener alternatives like hydrogen peroxide with a selenium catalyst. unizin.orgorganic-chemistry.org

Once the carboxylic acid is obtained, it can be converted to an ester through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction towards the ester product.

Amides:

Similar to ester formation, amide synthesis from this compound first requires oxidation of the aldehyde to 6-methylbenzofuran-7-carboxylic acid. The resulting carboxylic acid can then be converted to an amide. A highly effective method involves activating the carboxylic acid by converting it into an acid chloride. uci.edu This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-methylbenzofuran-7-carbonyl chloride is a highly reactive electrophile that readily reacts with primary or secondary amines to form the corresponding amide derivative in high yield. organicchemistrytutor.com

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methylbenzofuran 7 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 6-Methylbenzofuran-7-carbaldehyde, distinct signals are expected for the aldehyde proton, the aromatic protons, the furan (B31954) ring protons, and the methyl group protons. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 9.8–10.1 ppm, due to the strong deshielding effect of the carbonyl group.

The protons on the benzene (B151609) portion of the benzofuran (B130515) ring system are expected to show characteristic splitting patterns. The proton at position 5 (H-5) would likely appear as a doublet, coupled to the proton at position 4 (H-4). Similarly, H-4 is expected to be a doublet. The protons of the furan ring, H-2 and H-3, will also present as doublets. The methyl group protons (CH₃) at position 6 would resonate as a singlet in the upfield region, typically around δ 2.4-2.6 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.6-7.8 | d | ~2.2 |

| H-3 | ~6.7-6.9 | d | ~2.2 |

| H-4 | ~7.3-7.5 | d | ~8.0 |

| H-5 | ~7.2-7.4 | d | ~8.0 |

| 7-CHO | ~9.8-10.1 | s | - |

| 6-CH₃ | ~2.4-2.6 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear significantly downfield, in the range of δ 190-195 ppm. The quaternary carbons of the benzofuran ring (C-3a, C-6, C-7, and C-7a) will also have distinct chemical shifts. The remaining aromatic and furan carbons will resonate in the typical region of δ 110-160 ppm. The methyl carbon will be observed in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~145 |

| C-3 | ~105 |

| C-3a | ~128 |

| C-4 | ~124 |

| C-5 | ~125 |

| C-6 | ~138 |

| C-7 | ~120 |

| C-7a | ~155 |

| 7-CHO | ~192 |

| 6-CH₃ | ~20 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be expected between H-2 and H-3, and between H-4 and H-5, confirming their vicinal relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connectivity around quaternary carbons. For example, the aldehyde proton (7-CHO) should show correlations to C-7 and C-7a. The methyl protons (6-CH₃) would show correlations to C-5, C-6, and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. It can be used to confirm the substitution pattern, for instance, by observing a NOE between the aldehyde proton and the H-5 proton, and between the methyl protons and the H-5 proton.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the aldehyde group in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The C-O-C stretching of the furan ring will likely produce a strong band around 1250 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The C=O stretching band is also expected to be present, though its intensity can vary.

Predicted FT-IR and Raman Data for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | 3050-3150 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| Aldehyde C=O Stretch | 1680-1700 | 1680-1700 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| Furan C-O-C Stretch | ~1250 | Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through the analysis of fragmentation patterns. For this compound (C₁₀H₈O₂), the molecular weight is 160.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 160. Key fragmentation pathways would likely involve the loss of the aldehyde group (CHO, 29 u) to give a fragment at m/z 131, or the loss of a hydrogen radical to give a fragment at m/z 159. Further fragmentation of the benzofuran ring system could also be observed. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments.

Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 160 | [M]⁺ |

| 159 | [M-H]⁺ |

| 131 | [M-CHO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The benzofuran system is an aromatic chromophore. The presence of the aldehyde and methyl groups as substituents on the benzene ring will influence the wavelengths of maximum absorption (λ_max).

The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions. These transitions in conjugated systems like benzofurans typically occur in the UV region, with λ_max values expected between 200 and 400 nm. The exact positions and intensities of these bands are sensitive to the solvent used.

X-ray Crystallography Data for this compound Not Found

Extensive searches for the X-ray crystallographic data of the specific chemical compound this compound have not yielded any publicly available information. Detailed structural elucidation for this molecule via single-crystal X-ray diffraction does not appear to be present in the accessible scientific literature or crystallographic databases.

While research has been conducted on the synthesis and properties of various benzofuran derivatives, and crystallographic data exists for some related structures, the specific solid-state structure, including unit cell dimensions, space group, and atomic coordinates for this compound, remains uncharacterized in the public domain.

Therefore, the requested "" with a focus on "5.5. X-ray Crystallography for Solid-State Structure Determination" cannot be provided at this time due to the absence of the necessary primary research findings.

Computational and Theoretical Investigations of 6 Methylbenzofuran 7 Carbaldehyde

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

This section would typically present the results of DFT calculations, a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Analysis of a related compound, 1-benzofuran-2-carboxylic acid, has utilized DFT with the UB3LYP/6-31G (d, p) basis set to calculate optimized geometric parameters. researchgate.net For 6-Methylbenzofuran-7-carbaldehyde, such a study would have provided a data table comparing calculated bond lengths and angles to experimentally determined values, likely from X-ray crystallography. This comparison serves to validate the computational model. Furthermore, DFT is used to map the molecular electrostatic potential (MEP), which indicates the electron density distribution and helps predict sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, this section would have included a data table listing the calculated energies of the HOMO, LUMO, and the resulting energy gap in electron volts (eV). It would also discuss how the distribution of these orbitals across the molecule—specifically the benzofuran (B130515) ring, methyl group, and carbaldehyde group—influences its chemical behavior in various reactions. Studies on other benzofuran derivatives have used DFT calculations to determine these FMO properties and correlate them with observed activities. researchgate.net

Conformational Analysis and Stereochemical Considerations

This section would address the different possible spatial arrangements (conformations) of this compound and their relative energies. Computational methods are employed to identify the most stable conformer(s) by calculating the potential energy surface as a function of dihedral angles. For a molecule like this compound, this would involve analyzing the orientation of the carbaldehyde group relative to the benzofuran ring. Understanding the preferred conformation is crucial as it can significantly impact the molecule's reactivity and its interaction with biological targets. As the molecule is not chiral, a discussion of stereochemistry would be limited unless it forms chiral complexes or participates in stereoselective reactions.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for elucidating the step-by-step process of chemical reactions. This section would detail theoretical studies on the mechanisms of reactions involving this compound. This involves locating transition states, calculating activation energies, and mapping the entire reaction coordinate. Such studies provide insights into reaction kinetics and thermodynamics, helping to explain why certain products are formed over others. Without specific published research on this compound, no reaction pathways or associated energy profiles can be presented.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov If this compound were part of a study on a series of related compounds with a specific biological activity (e.g., anticancer, antimicrobial), a QSAR model might have been developed. nih.gov This section would describe the model, including the molecular descriptors used (e.g., electronic, steric, hydrophobic properties) and the statistical methods employed to correlate these descriptors with activity. The goal of such a model is to predict the activity of new, unsynthesized compounds. No QSAR studies specifically including this compound were found.

Mechanistic Studies of Reactions Involving 6 Methylbenzofuran 7 Carbaldehyde

Elucidation of Reaction Pathways and Identification of Intermediates

The synthesis and reactions of benzofurans proceed through various pathways, often involving distinct intermediates.

Synthesis Pathways: The formation of the benzofuran (B130515) scaffold, a precursor to 6-Methylbenzofuran-7-carbaldehyde, can occur via several established routes. A common strategy is the intramolecular cyclization of suitably substituted phenols. For instance, the reaction of ortho-hydroxyaryl aldehydes or ketones with various reagents can lead to the furan (B31954) ring closure. One proposed mechanism involves the addition of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones, which generates alkoxide intermediates. These intermediates can then cyclize to form the benzofuran ring. organic-chemistry.org

Another powerful method is the palladium-catalyzed heteroannulation of 2-halophenols with terminal alkynes, which proceeds through a tandem Sonogashira coupling followed by a 5-endo-dig cyclization. nih.gov In catalyst-free conditions, benzofuran derivatives can be synthesized from the cascade reaction between nitroepoxides and salicylaldehydes, where a critical intermediate has been successfully isolated and characterized, validating the proposed reaction mechanism. nih.gov The formation of the benzofuran ring system can also proceed through vinyl cation intermediates, generated from the reaction of specific vinyl bromides in ethanol. rsc.org

Reaction Pathways of the Aldehyde Group: Once formed, the aldehyde group of this compound is expected to undergo typical aldehyde reactions. These include:

Oxidation: Conversion to the corresponding carboxylic acid, 6-methylbenzofuran-7-carboxylic acid, using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Reduction: Formation of the primary alcohol, (6-methylbenzofuran-7-yl)methanol, using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Condensation Reactions: The aldehyde can react with amines or hydrazines to form Schiff bases or hydrazones, respectively.

A plausible reaction pathway for the synthesis of a related isomer, 1-benzofuran-5-carbaldehyde, involves the formation of a Grignard reagent from 5-bromo-1-benzofuran, which is then formylated using dimethylformamide (DMF). The reaction is initiated by magnesium and a crystal of iodine, refluxed in THF, and then cooled before the addition of DMF.

| Reaction Type | Precursor/Reactant | Key Intermediate(s) | Product | Source |

| Benzofuran Synthesis | 1-(2-hydroxyphenyl)-2-chloroethanone + Grignard Reagent | Alkoxide intermediate | Substituted benzofuran | organic-chemistry.org |

| Benzofuran Synthesis | 2-halophenol + terminal alkyne | Organopalladium species | 2-substituted benzofuran | nih.gov |

| Benzofuran Synthesis | Nitroepoxide + Salicylaldehyde (B1680747) | Isolated cyclic intermediate | Benzofuran derivative | nih.gov |

| Aldehyde Reduction | Benzofuran-6-carbaldehyde | Alkoxide intermediate | Benzofuran-6-methanol | |

| Aldehyde Oxidation | Benzofuran-6-carbaldehyde | Not specified | Benzofuran-6-carboxylic acid |

Investigation of Catalyst Roles and Reaction Selectivity

Catalysts are pivotal in many synthetic routes leading to benzofurans, governing both the reaction efficiency and selectivity.

Catalyst Roles:

Palladium Catalysts: Palladium complexes, such as Pd(PPh₃)₄ and Pd(OAc)₂, are extensively used in cross-coupling reactions to construct the benzofuran core. In the Sonogashira coupling, a palladium catalyst activates the C-X bond of a halophenol and facilitates coupling with a terminal alkyne, while a copper co-catalyst activates the alkyne. nih.gov

Nickel Catalysts: Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones provides an effective route to benzofuran derivatives. organic-chemistry.org For example, Ni(OTf)₂ has been used to provide the activation energy for nucleophilic addition within a molecule to furnish the benzofuran ring. researchgate.net

Copper Catalysts: Copper iodide is often used as a co-catalyst in palladium-catalyzed reactions but can also act as the primary catalyst. nih.govresearchgate.net In some syntheses, copper iodide catalyzes the one-pot reaction of o-hydroxy aldehydes, amines, and alkynes. researchgate.net

Acid/Base Catalysis: Both Lewis acids (e.g., boron trifluoride diethyl etherate) and Brønsted acids (e.g., acetic acid) can catalyze the cyclization steps by activating carbonyl groups or promoting dehydration. nih.govresearchgate.net Bases like potassium carbonate (K₂CO₃) and triethylamine (B128534) are used to facilitate condensation and cyclization reactions by deprotonating phenolic hydroxyl groups. nih.govnih.govresearchgate.net

Reaction Selectivity: Controlling regioselectivity is a significant challenge in the synthesis of substituted benzofurans. For instance, in the synthesis of 2-substituted benzo[b]furans via Grignard addition to 1-(2-hydroxyphenyl)-2-chloroethanones, the reaction temperature was found to be a critical factor. organic-chemistry.org A temperature-dependent researchgate.net-aryl migration mechanism was proposed to explain the formation of 2-substituted products over their 3-substituted counterparts. organic-chemistry.org Similarly, in the formylation of substituted dibenzofurans, the position of the formyl group introduction can be directed by the existing substituents, although mixtures of isomers can be formed that require chromatographic separation. researchgate.net The choice of catalyst and reaction conditions is therefore crucial for directing the reaction toward the desired isomer, such as this compound.

| Catalyst System | Reaction Type | Role of Catalyst | Selectivity Control | Source |

| Pd(PPh₃)₄ / CuI | Sonogashira Coupling / Cyclization | C-X and C-H bond activation | High selectivity for 2-substituted benzofurans | nih.govnih.gov |

| Ni(OTf)₂ | Intramolecular Nucleophilic Addition | Lowers activation energy for ring closure | Governed by substrate structure | organic-chemistry.orgresearchgate.net |

| Boron Trifluoride Etherate | Domino Reaction | Lewis acid activation of carbonyls | Directs cascade sequence | researchgate.net |

| KHSO₄ | Friedländer Condensation | Acid catalyst for condensation/cyclization | Directs quinoline (B57606) synthesis | nih.gov |

| K₂CO₃ | Williamson Ether Synthesis / Cyclization | Base for deprotonation | Facilitates O-alkylation and subsequent ring closure | nih.govnih.gov |

Kinetic and Thermodynamic Parameters of Key Transformations

Molecular orbital theory calculations have been used to study the formation of dibenzofuran (B1670420) from precursors like phenanthrene (B1679779) and fluorene, providing insights into reaction Gibbs energies. nih.gov These studies indicate that oxidations initiated by ClO• are thermodynamically more favorable than those initiated by •OH radicals. nih.gov While these studies are on a different but related ring system, they highlight the type of computational analysis that would be necessary to understand the thermodynamics of this compound transformations.

For the parent benzofuran, thermochemical data has been compiled by the National Institute of Standards and Technology (NIST).

Thermodynamic Data for Benzofuran (Liquid Phase)

| Property | Value | Units | Source |

| Enthalpy of formation (ΔfH°liquid) | -2.7 ± 1.1 | kJ/mol | nist.gov |

| Enthalpy of combustion (ΔcH°liquid) | -4089.0 ± 1.0 | kJ/mol | nist.gov |

| Standard entropy (S°liquid) | 221.7 | J/mol·K | nist.gov |

Synthetic Utility of 6 Methylbenzofuran 7 Carbaldehyde As a Chemical Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

There is no specific information available in the reviewed literature detailing the use of 6-Methylbenzofuran-7-carbaldehyde as a precursor for the synthesis of complex heterocyclic systems. Although benzofuran (B130515) aldehydes, in general, are recognized as versatile building blocks for constructing fused heterocyclic structures, specific examples or methodologies originating from this compound are not documented. openmedicinalchemistryjournal.com The reactivity of the aldehyde group suggests potential for reactions like condensations with active methylene (B1212753) compounds or multicomponent reactions to form various heterocycles, but specific studies on this isomer have not been published.

Application in the Construction of Natural Product Frameworks Containing the Benzofuran Moiety

No documented instances of this compound being utilized in the total synthesis or the construction of natural product frameworks have been found. The benzofuran ring is a core structure in numerous natural products, and synthetic chemists have developed various strategies to construct this moiety. nih.gov However, the role of this compound as a starting material or intermediate in these synthetic routes is not reported in the existing literature.

Role in the Development of Functional Organic Materials (e.g., dyes, photoelectronic devices)

There is a lack of published research on the application of this compound in the development of functional organic materials. Benzofuran derivatives have been investigated for their potential in materials science, including applications as organic light-emitting diodes (OLEDs) and liquid crystals. However, no studies specifically report the synthesis or characterization of dyes, pigments, or photoelectronic materials derived from this compound.

Compound Information Table

Q & A

Q. How to address low yields in aldehyde-mediated condensation reactions (e.g., Knorr quinoline synthesis)?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the aldehyde as an acetal to prevent side reactions.

- Catalyst Screening : Lewis acids (e.g., Sc(OTf)₃) accelerate imine formation.

- Solvent Optimization : Use high-boiling solvents (toluene, xylene) to favor thermodynamic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.